molecular formula C16H11N5O2S2 B2956699 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-90-9

6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2956699
CAS No.: 868966-90-9
M. Wt: 369.42
InChI Key: MYORYBZNXYNKNJ-UHFFFAOYSA-N
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Description

The compound 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural features include:

This compound’s nitro group distinguishes it from analogs with halide or alkoxy substituents, influencing both physicochemical properties (e.g., solubility, stability) and biological activity .

Properties

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-21(23)12-5-3-11(4-6-12)10-25-15-8-7-14-17-18-16(20(14)19-15)13-2-1-9-24-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYORYBZNXYNKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable dicarbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with thiols or disulfides in the presence of a suitable catalyst.

    Introduction of the Nitrophenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly modifiable. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name/Structure Substituent (Position 6) Substituent (Position 3) Biological Activity/Application Key Findings
Target Compound 4-Nitrobenzylsulfanyl Thiophen-2-yl Not reported Nitro group may enhance electron-deficient character for receptor binding.
3-[(4-Chlorobenzyl)sulfanyl]-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Chlorobenzylsulfanyl Thiophen-2-yl Antibacterial/Antifungal Moderate activity; chloro substituent may improve lipophilicity.
TPA023 (7-tert-butyl-6-triazolylmethoxy-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy 2-Fluorophenyl Anxiolytic (GABAA α2/α3 agonist) High selectivity for α2/α3 subunits; nonsedating .
6-(1-Methyl-1H-pyrazol-4-yl)-3-(2-methylindazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine 1-Methylpyrazol-4-yl 2-Methylindazol-5-ylthio c-Met kinase inhibition (anticancer) High potency in vitro; sustained efficacy in xenograft models .
6-[(4-Fluorophenyl)methylsulfanyl]-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Fluorobenzylsulfanyl Thiophen-2-yl Not reported Fluorine may enhance metabolic stability compared to nitro analogs.

Biological Activity

The compound 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A triazolo ring system.
  • A pyridazine core.
  • A thiophenyl group and a nitrophenyl moiety linked via a sulfanyl group.

The molecular formula is C13H10N4O2SC_{13}H_{10}N_4O_2S, with a molecular weight of approximately 286.31 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines. The mechanism involves binding to the colchicine site on microtubules, disrupting microtubule dynamics essential for mitosis .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
4qA5490.008
4qHT-10800.012
4qSGC-79010.014

These findings suggest that similar triazolo-pyridazine derivatives could exhibit potent antiproliferative effects against various cancer types.

Antimicrobial Activity

Preliminary studies on related compounds indicate potential antimicrobial properties. For example, thienopyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth and show promise as antimicrobial agents . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Compounds in this class have also been investigated for anti-inflammatory effects. Studies demonstrate that certain derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Tumor Growth

A study focusing on a related triazolo-pyridazine compound demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates among treated groups compared to controls .

Molecular Docking Studies

Molecular docking simulations reveal that the compound can effectively bind to target proteins involved in cancer progression. These studies help elucidate the binding affinities and interactions at the molecular level, providing insights into its potential as a therapeutic agent .

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